molecular formula C22H21FN6O3S B2617559 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-24-9

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2617559
CAS No.: 851969-24-9
M. Wt: 468.51
InChI Key: RNZHSBDHUKQEMZ-UHFFFAOYSA-N
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Description

5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, a nitrophenyl group, and a thiazolo[3,2-b][1,2,4]triazole core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution reactions. The piperazine ring is then incorporated via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the thiazolo[3,2-b][1,2,4]triazole core.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the piperazine and thiazolo[3,2-b][1,2,4]triazole rings.

    Reduction: The major product is the corresponding amino derivative of the nitrophenyl group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows it to interact with various biological targets, making it a versatile compound for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the fluorophenyl and piperazine moieties but differs in the core structure.

    1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound has a similar fluorophenyl group and piperazine ring but a different core structure.

Uniqueness

The uniqueness of 5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of functional groups and core structure, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3S/c1-14-24-22-28(25-14)21(30)20(33-22)19(15-6-8-16(9-7-15)29(31)32)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZHSBDHUKQEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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